molecular formula C26H28N4OS B7688025 N2-Isobutyl-N4-((5-(4-(benzyloxy)phenyl)-2-thienyl)methyl)-2,4-pyrimidinediamin CAS No. 1802650-31-2

N2-Isobutyl-N4-((5-(4-(benzyloxy)phenyl)-2-thienyl)methyl)-2,4-pyrimidinediamin

Katalognummer B7688025
CAS-Nummer: 1802650-31-2
Molekulargewicht: 444.6 g/mol
InChI-Schlüssel: ROSPRUQNDJIWDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N2-Isobutyl-N4-((5-(4-(benzyloxy)phenyl)-2-thienyl)methyl)-2,4-pyrimidinediamin, commonly known as IBT or MLN8237, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that is involved in the regulation of cell division and is overexpressed in various types of cancer. IBT is a promising therapeutic agent for the treatment of cancer due to its ability to selectively inhibit Aurora A kinase.

Wirkmechanismus

IBT selectively inhibits Aurora A kinase, which is overexpressed in various types of cancer. Aurora A kinase is involved in the regulation of cell division, and its overexpression can lead to abnormal cell division and the formation of tumors. By inhibiting Aurora A kinase, IBT can prevent the abnormal cell division and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
IBT has been shown to induce cell cycle arrest and apoptosis in cancer cells. IBT has also been shown to inhibit the migration and invasion of cancer cells. In addition, IBT has been shown to enhance the efficacy of other chemotherapeutic agents.

Vorteile Und Einschränkungen Für Laborexperimente

IBT has several advantages for lab experiments, including its high potency and selectivity for Aurora A kinase. IBT is also relatively easy to synthesize and purify. However, IBT has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.

Zukünftige Richtungen

There are several future directions for the research and development of IBT. One potential direction is the optimization of the synthesis process to improve the yield and purity of the final product. Another potential direction is the development of IBT analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of IBT as a therapeutic agent for the treatment of cancer.

Synthesemethoden

IBT can be synthesized using a multi-step process that involves the coupling of various intermediates. The synthesis of IBT involves the use of various reagents and solvents, and the process requires careful monitoring and purification to ensure the purity of the final product. The synthesis of IBT has been described in detail in various scientific publications.

Wissenschaftliche Forschungsanwendungen

IBT has been extensively studied in preclinical and clinical studies for its potential use as an anticancer agent. IBT has been shown to inhibit the growth of various types of cancer cells, including breast, lung, colon, and pancreatic cancer cells. IBT has also been shown to enhance the efficacy of other chemotherapeutic agents.

Eigenschaften

IUPAC Name

2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4OS/c1-19(2)16-29-26-27-15-14-25(30-26)28-17-23-12-13-24(32-23)21-8-10-22(11-9-21)31-18-20-6-4-3-5-7-20/h3-15,19H,16-18H2,1-2H3,(H2,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSPRUQNDJIWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=CC(=N1)NCC2=CC=C(S2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.